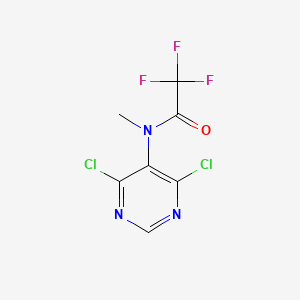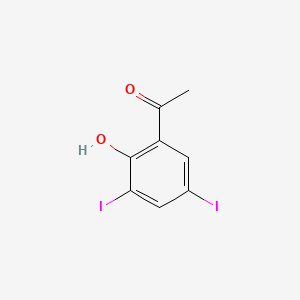
CID 6328284
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diisopropylethylamine . It is a tertiary amine commonly used in organic chemistry as a non-nucleophilic base. This compound is particularly valued for its ability to act as a base without participating in nucleophilic substitution reactions, making it useful in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Diisopropylethylamine can be synthesized through the alkylation of diisopropylamine with ethyl bromide. The reaction typically involves the following steps:
Reactants: Diisopropylamine and ethyl bromide.
Solvent: Anhydrous ether or another suitable solvent.
Catalyst: Potassium carbonate or another suitable base.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours, followed by distillation to purify the product.
Industrial Production Methods
In industrial settings, N,N-Diisopropylethylamine is produced on a larger scale using similar synthetic routes but with optimized conditions to increase yield and efficiency. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diisopropylethylamine undergoes several types of chemical reactions, including:
Acid-Base Reactions: It acts as a base and can neutralize acids.
Substitution Reactions: While it is generally non-nucleophilic, it can participate in substitution reactions under specific conditions.
Complex Formation: It can form complexes with metal ions.
Common Reagents and Conditions
Acid-Base Reactions: Common acids used include hydrochloric acid and sulfuric acid.
Substitution Reactions: Reagents such as alkyl halides can be used under controlled conditions.
Complex Formation: Metal salts like copper(II) chloride can be used to form complexes.
Major Products
Acid-Base Reactions: The major products are the corresponding salts.
Substitution Reactions: The products depend on the specific reactants used.
Complex Formation: Metal-amine complexes are formed.
Applications De Recherche Scientifique
N,N-Diisopropylethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a base in various organic synthesis reactions, including the formation of amides, esters, and other derivatives.
Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the preparation of drugs and other therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
N,N-Diisopropylethylamine exerts its effects primarily through its basicity. It can deprotonate acids, facilitating various chemical reactions. The molecular targets include acidic protons in organic molecules, and the pathways involved are typically those related to acid-base chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylamine: Another tertiary amine used as a base in organic synthesis.
Diisopropylamine: A secondary amine with similar applications but different reactivity.
Pyridine: A heterocyclic amine used as a base and solvent in organic reactions.
Uniqueness
N,N-Diisopropylethylamine is unique due to its steric hindrance, which makes it less nucleophilic compared to other amines. This property allows it to act as a base without participating in unwanted side reactions, making it particularly useful in selective synthesis applications.
Propriétés
Numéro CAS |
51584-27-1 |
|---|---|
Formule moléculaire |
C10H14OPSe |
Poids moléculaire |
260.16 g/mol |
InChI |
InChI=1S/C10H14OPSe/c1-10(2,3)12(11,13)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
ARBSGPXQXBFNHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(=O)(C1=CC=CC=C1)[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


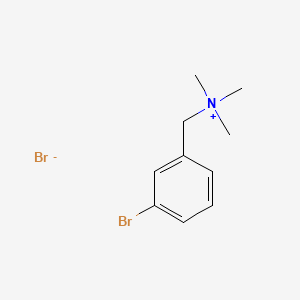
![2,3-dichloro-N-[[(2,3-dichloro-2-methylpropanoyl)amino]methyl]-2-methylpropanamide](/img/structure/B13755594.png)

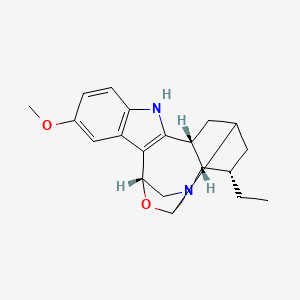
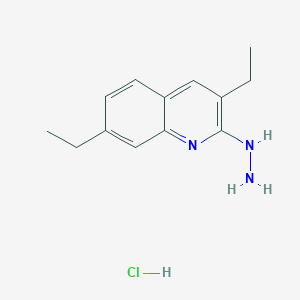
![N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate](/img/structure/B13755621.png)
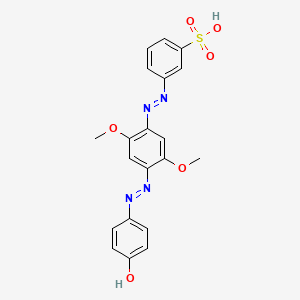


![Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)

